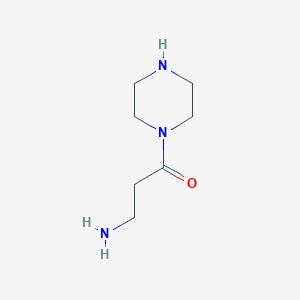

3-Amino-1-piperazin-1-yl-propan-1-one

Description

Role as a Fundamental Organic Intermediate in Advanced Synthesis

3-Amino-1-piperazin-1-yl-propan-1-one is a key intermediate in the multi-step synthesis of more complex chemical entities. Its synthesis can be achieved through various established methods, including nucleophilic substitution and reductive amination, which allows for its efficient production.

One common synthetic route involves the nucleophilic substitution reaction between a piperazine (B1678402) derivative and a propanone precursor. For instance, a patented method describes the reaction of a piperazine with a suitable alkylating agent, such as 2-chloromethyl-4-methylquinazoline, in the presence of a base to yield a related piperazine-containing ketone. Another approach is reductive amination, which offers a streamlined pathway by condensing piperazine with a 3-oxopropanamide (B3053983) equivalent in the presence of a reducing agent like sodium cyanoborohydride.

These synthetic strategies are often employed in industrial settings, with continuous flow reactor systems being utilized for large-scale production, highlighting the compound's importance as a readily accessible intermediate. The table below summarizes key aspects of these synthetic methodologies.

| Synthetic Method | Key Reagents | Typical Conditions | Advantages |

| Nucleophilic Substitution | Piperazine derivative, Alkylating agent (e.g., 2-chloromethyl-4-methylquinazoline), Base (e.g., sodium carbonate) | N-methyl-2-pyrrolidone (NMP), 140°C | High yields (90-94%), minimizes byproducts |

| Reductive Amination | Piperazine, 3-Oxopropanamide, Reducing agent (e.g., sodium cyanoborohydride) | Methanol (B129727), Room temperature | Operational simplicity |

Importance in Medicinal Chemistry Scaffold Development

The piperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.gov This is attributed to the fact that the two nitrogen atoms in the six-membered ring can be readily functionalized, allowing for the exploration of a large chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. nih.gov

This compound serves as a valuable starting point for the development of novel medicinal chemistry scaffolds. Its structure allows for the introduction of various substituents at the primary amine and the distal nitrogen of the piperazine ring, leading to the creation of libraries of compounds for biological screening.

Derivatives of this compound have been investigated for their potential as central nervous system (CNS) agents. For example, the synthesis of novel piperazinyl indolyl propanones via a Mannich reaction has been explored for their potential antipsychotic activity. researchgate.net Furthermore, related 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives have been synthesized and evaluated as potential antidepressants with a dual action at serotonin (B10506) receptors and transporters. nih.gov The inherent versatility of the this compound core allows for the systematic modification of its structure to target a variety of biological receptors and enzymes.

Broader Applications in Synthetic Organic Chemistry

Beyond its role as a linear intermediate, this compound has potential applications in more complex synthetic transformations. The presence of multiple nucleophilic centers (the primary amine and the secondary amine of the piperazine) and an electrophilic center (the ketone) allows for its participation in a variety of chemical reactions.

The primary amine can undergo a range of reactions, including acylation, alkylation, and Schiff base formation, while the secondary amine of the piperazine ring can be similarly functionalized, often with orthogonal protecting group strategies to allow for selective modification. The ketone functionality can be reduced to an alcohol, which can then be further elaborated, or it can participate in reactions such as the Wittig reaction or aldol (B89426) condensations.

The trifunctional nature of this compound also makes it a candidate for use in multi-component reactions (MCRs). MCRs are powerful tools in modern synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govmdpi.commdpi.com The amine and ketone functionalities of this compound could potentially be utilized in Ugi or Mannich-type MCRs to rapidly generate molecular diversity. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-piperazin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c8-2-1-7(11)10-5-3-9-4-6-10/h9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPRVSOTALWIDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373414 | |

| Record name | 3-amino-1-piperazin-1-yl-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691394-08-8 | |

| Record name | 3-amino-1-piperazin-1-yl-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 691394-08-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 1 Piperazin 1 Yl Propan 1 One and Its Derivatives

Established Synthetic Routes and Reaction Conditions

Traditional synthesis of 3-Amino-1-piperazin-1-yl-propan-1-one relies on well-established organic chemistry reactions, primarily nucleophilic substitution to functionalize the piperazine (B1678402) ring and amide bond formation to create the propanone segment.

Nucleophilic Substitution Reactions in Piperazine Functionalization

A primary method for synthesizing this compound involves the nucleophilic substitution reaction between a piperazine derivative and a suitable electrophile. nih.gov The piperazine ring, with its two secondary amine nitrogens, acts as an effective nucleophile. researchgate.net This reactivity allows for the introduction of various substituents onto one or both nitrogen atoms.

In a typical synthesis, piperazine can be reacted with an alkylating agent containing the propanone backbone. For instance, a precursor with a leaving group, such as a halogen, on the carbon chain is displaced by one of the piperazine nitrogens. The reaction is often carried out in the presence of a base to neutralize the acid formed during the reaction and to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. The choice of solvent is crucial, with polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) being effective in stabilizing the transition state and minimizing byproduct formation. Careful control over stoichiometry is necessary to prevent undesired double alkylation, where both nitrogen atoms of the piperazine ring react.

Reductive amination represents another key strategy. This approach involves the condensation of piperazine with a ketone or aldehyde, such as 3-oxopropanamide (B3053983), to form an intermediate imine or enamine, which is then reduced in situ to the final amine. Reagents like sodium cyanoborohydride (NaBH₃CN) are commonly used for the reduction step.

Amide Bond Formation Strategies for Propanone Linkage

The formation of the amide bond between the piperazine nitrogen and the propanoyl group is a critical step in the synthesis of the target molecule. This transformation is typically achieved using coupling reagents that activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the piperazine amine. researchgate.net

Commonly used coupling agents include carbodiimides or phosphonium (B103445) and uronium salts like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). These reactions are often performed in the presence of an additive such as HOBt (Hydroxybenzotriazole), which helps to suppress side reactions and minimize racemization if chiral centers are present. researchgate.net The reaction is typically conducted in an anhydrous aprotic solvent, such as dimethylformamide (DMF), and requires a non-nucleophilic base, like triethylamine (B128534) or diisopropylethylamine (DIPEA), to neutralize the acids formed. researchgate.net

These established methods provide reliable pathways to this compound, though they may require protecting group strategies to achieve regioselectivity, especially when dealing with unsymmetrically substituted piperazines.

Advanced Approaches to Piperazine Ring Construction

Beyond functionalizing a pre-existing piperazine ring, advanced synthetic methods focus on constructing the piperazine scaffold itself, allowing for the introduction of diverse substitution patterns that are otherwise difficult to access.

Catalytic Reductive Cyclization of Dioximes for Piperazine Scaffolds

A modern and versatile approach for synthesizing substituted piperazines involves the catalytic reductive cyclization of dioximes. mdpi.comnih.govresearchgate.net This method begins with the conversion of a primary amine into a bis(oximinoalkyl)amine through a sequential double Michael addition to nitrosoalkenes. mdpi.comresearchgate.net

The resulting dioxime then undergoes a reductive cyclization to form the piperazine ring. mdpi.com This key step involves the catalytic hydrogenolysis of the N-O bonds in the oxime groups, leading to a diimine intermediate. This intermediate subsequently cyclizes and is further reduced to yield the final piperazine product. researchgate.net A common catalyst for this transformation is 5% Palladium on carbon (Pd/C) under a hydrogen atmosphere. mdpi.com A significant advantage of this method is its potential for stereoselectivity, often yielding predominantly cis-isomers of 2,6-disubstituted piperazines. mdpi.com

Ring Expansion and Dimerization Reactions for Polysubstituted Piperazines

The synthesis of polysubstituted piperazines, particularly those with substituents on the carbon atoms of the ring, remains a synthetic challenge. researchgate.net An innovative strategy to address this is the catalytic dimerization of imines. nih.gov This atom-economic process involves a head-to-head coupling of imines that possess a "CH=N—CH₂" structural motif. nih.gov

This reaction can be catalyzed by iridium complexes under mild conditions. nih.gov It proceeds through the formation of an azomethine ylide intermediate, which then undergoes a [3+3]-cycloaddition to form the piperazine ring. This method is highly regio- and diastereoselective, often yielding a single isomer. nih.gov The development of such catalytic C-C bond-forming strategies provides a powerful tool for creating complex and structurally diverse piperazine derivatives. mdpi.com

Reaction Parameters and Optimization in Synthesis

The efficiency and outcome of the synthesis of this compound and its derivatives are highly dependent on the careful control and optimization of various reaction parameters.

Key Optimization Parameters:

Stoichiometry: The molar ratio of reactants is critical, particularly in nucleophilic substitution reactions with piperazine, to control mono- versus di-alkylation. Using an excess of piperazine can favor the formation of the mono-substituted product.

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. Polar aprotic solvents like DMF and NMP are often preferred for nucleophilic substitution and amide coupling reactions as they can stabilize charged intermediates and transition states.

Temperature: Reaction temperature affects the rate of reaction. While some reactions proceed at room temperature, others require heating or reflux conditions (e.g., 40–140°C) to achieve a reasonable rate and yield. However, higher temperatures can sometimes lead to the formation of undesired byproducts.

Base: In both nucleophilic substitution and amide bond formation, the choice and amount of base are important. Non-nucleophilic organic bases like triethylamine or DIPEA are commonly used to prevent competition with the primary nucleophile. researchgate.net

Catalyst: In advanced methods like reductive cyclization, the catalyst (e.g., Pd/C) and reaction conditions (e.g., hydrogen pressure) are key to achieving high conversion and selectivity. mdpi.com For dimerization reactions, the specific iridium catalyst employed dictates the efficiency and stereochemical outcome. nih.gov

Optimization often involves a systematic variation of these parameters to maximize the yield of the desired product while minimizing the formation of impurities.

Interactive Data Table: Synthetic Methodologies

| Synthetic Approach | Key Reagents | Typical Solvents | Temperature | Typical Yields | Citation(s) |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Piperazine, Alkyl Halide, Base (e.g., Na₂CO₃) | N-methyl-2-pyrrolidone (NMP) | 140°C | 90-94% | |

| Reductive Amination | Piperazine, 3-oxopropanamide, NaBH₃CN | Methanol (B129727) | Room Temperature | 70-75% | |

| Amide Coupling | Piperazine, Carboxylic Acid, TBTU, HOBt, DIPEA | Dimethylformamide (DMF) | Not specified | Moderate to high | |

| Reductive Cyclization | Dioxime, H₂, 5%-Pd/C Catalyst | Methanol/Dichloromethane | Not specified | Good | mdpi.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-piperazinecarboxaldehyde |

| 2-chloromethyl-4-methylquinazoline |

| 3-oxopropanamide |

| (R)-3-(phthalimido)piperidine |

| N-methyl-2-pyrrolidone (NMP) |

| Sodium borohydride (B1222165) (NaBH₄) |

| Sodium carbonate |

| Sodium cyanoborohydride (NaBH₃CN) |

| Ethanolamine |

| Toluene |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) |

| Hydroxybenzotriazole (B1436442) (HOBt) |

| Dimethylformamide (DMF) |

| Triethylamine |

| Diisopropylethylamine (DIPEA) |

| Palladium on carbon (Pd/C) |

| Dichloromethane |

| Methanol |

Solvent Effects and Temperature Control in Reaction Efficiency

The selection of an appropriate solvent system and the fine-tuning of reaction temperature are paramount in directing the outcome of synthetic routes toward this compound. These parameters significantly influence reaction rates, yields, and the formation of byproducts by affecting reactant solubility, transition state stability, and reagent reactivity.

Polar aprotic solvents are frequently employed in nucleophilic substitution reactions common in piperazine derivative synthesis. For instance, N-methyl-2-pyrrolidone (NMP) is particularly effective due to its high boiling point and its ability to dissolve a wide range of organic and inorganic reagents, thereby creating homogeneous reaction conditions. In a patented method, the alkylation of a piperazine nitrogen with an alkyl halide in NMP at a high temperature of 140°C resulted in yields between 90–94%. The use of polar aprotic solvents in such reactions is critical as they stabilize the charged transition state during the substitution, which minimizes the formation of unwanted side products.

In contrast, protic solvents like methanol and ethanol (B145695) are often used in reductive amination strategies. A notable example employs methanol at room temperature for the condensation of piperazine with a 3-oxopropanamide equivalent in the presence of a reducing agent, achieving yields of 70–75%. The choice of solvent can also be dictated by the specific reagents used. For instance, the synthesis of piperazinyl amides has been optimized using various solvents, with conditions being tailored to the specific coupling agents and starting materials. nih.gov

Temperature control is equally critical. Mild reflux conditions, typically between 40–60°C in ethanol, are sufficient for the formation of intermediate Schiff bases, which can then be reduced to the desired amine. However, more forcing conditions are sometimes necessary. Direct lithiation of N-Boc-piperazines, a method for C-H functionalization, traditionally requires cryogenic temperatures of -78°C. Recent advancements have demonstrated that this can be achieved at a more practical temperature of -50°C, which is a significant consideration for scalability. mdpi.com The optimization of reaction temperature is a balancing act; higher temperatures can increase reaction rates but may also lead to decomposition or the formation of impurities. For example, in the synthesis of 3-amino-1,2-propanediol, a related amino alcohol, the reaction temperature is carefully controlled between 30°C and 50°C to maximize product selectivity and yield. google.com

Table 1: Influence of Solvents and Temperature on Synthesis Efficiency

| Reaction Type | Solvent | Temperature (°C) | Yield (%) | Key Observation |

| Nucleophilic Substitution | N-methyl-2-pyrrolidone (NMP) | 140 | 90-94 | High temperature and polar aprotic solvent facilitate high conversion and minimize byproducts. |

| Reductive Amination | Methanol | Room Temperature | 70-75 | Mild conditions suitable for the reducing agent, offering operational simplicity. |

| Schiff Base Formation | Ethanol | 40-60 (Reflux) | 55-65 | Mild reflux is sufficient for the initial condensation step. |

| Amidation | Acetonitrile | 85 | Not specified | Reaction conditions are highly dependent on the specific substrates and coupling agents used. nih.gov |

| C-H Lithiation | Not specified | -50 | High | Optimized temperature improves practicality over traditional -78°C conditions. mdpi.com |

Role of Catalysts and Activating Agents in Synthetic Transformations

Catalysts and activating agents are indispensable tools for enhancing reaction rates, improving selectivity, and enabling transformations that would otherwise be inefficient or unfeasible in the synthesis of this compound and its derivatives.

Catalysts: Heterogeneous and homogeneous catalysts play a crucial role in various synthetic steps.

Hydrogenation Catalysts: In routes that begin with aromatic precursors, catalysts are essential for ring saturation. For example, the hydrogenation of 3-aminopyridine (B143674) to form 3-aminopiperidine can be achieved using a rhodium/platinum catalyst at 50°C under 100 bar of hydrogen pressure. This step is foundational for building the chiral piperidine (B6355638) or piperazine core.

Metal Catalysts for C-N Bond Formation: Copper(I)-catalyzed reactions have been developed for a one-pot, three-component synthesis of N-alkyl-N'-aryl-piperazines from DABCO (1,4-diazabicyclo[2.2.2]octane), alkyl halides, and aryl halides. These reactions proceed in the presence of a catalytic amount of copper iodide (5 mol%) and a base in DMSO at 65°C. rsc.org

Activating Agents: The formation of the amide bond between a carboxylic acid and the piperazine nitrogen is a key transformation in the synthesis of the target molecule. This step often requires the use of activating agents to convert the carboxylic acid into a more reactive species.

Carbodiimides and Benzotriazoles: Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (HOBt) are commonly used. These reagents react with the carboxylic acid to form an active ester, which is then readily attacked by the piperazine nitrogen. nih.gov The combination of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or TBTU with HOBt and a non-nucleophilic base like diisopropylethylamine or triethylamine in a solvent such as DMF is a standard and effective method for promoting these difficult amide couplings. google.com

Reducing Agents: In reductive amination pathways, a reducing agent is required to convert the intermediate imine or enamine into the final amine. Mild reducing agents such as sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently chosen for this purpose. Their selectivity allows for the reduction of the C=N bond in the presence of other functional groups, such as the ketone in the propan-1-one moiety.

Other Activating Agents: Diaryliodonium salts have been introduced as efficient arylating agents for activating DABCO, which then undergoes cleavage and functionalization to produce a variety of piperazine derivatives. rsc.org For reactions involving the formation of a β-lactam ring, a related cyclic amide structure, activating agents like oxalyl chloride or ethyl chloroformate are used to generate reactive ketene (B1206846) or mixed anhydride (B1165640) intermediates. mdpi.com

Table 2: Key Catalysts and Activating Agents in Piperazine Synthesis

| Agent Type | Example(s) | Role | Reaction Type |

| Hydrogenation Catalyst | Rhodium/Platinum | Saturation of aromatic rings | Heterocyclic ring formation |

| C-N Coupling Catalyst | Copper Iodide (CuI) | Catalyzes three-component reaction | N-alkylation/N-arylation |

| Amide Coupling Agent | HOBt, TBTU, EDC | Activates carboxylic acid | Amide bond formation |

| Reducing Agent | NaBH₄, NaBH₃CN | Reduces imine/enamine intermediate | Reductive amination |

| Arylating Agent | Diaryliodonium salts | Activates tertiary amines for cleavage | Piperazine functionalization |

| Base | Triethylamine, K₂CO₃ | Neutralizes acid, facilitates reaction | Amide coupling, Nucleophilic substitution |

Scalability and Industrial Feasibility of Synthetic Protocols

Translating a synthetic route from a laboratory setting to an industrial scale introduces a new set of challenges, including cost-effectiveness, safety, environmental impact, and process robustness. For the synthesis of this compound and its derivatives, scalability is a key consideration, particularly if the compound is an intermediate for a pharmaceutical agent. nih.gov

Recent research has focused on developing more streamlined, scalable protocols. A one-pot-one-step synthetic procedure for monosubstituted piperazines has been developed that uses protonation of the piperazine as a temporary, in-situ protecting group, avoiding the need for traditional protecting group chemistry. nih.gov This simplification is highly advantageous for industrial applications.

The choice of reagents and reaction conditions is also critical for scalability.

Reagent Selection: Processes that avoid stoichiometric toxic or expensive reagents, such as tin-based compounds, are preferred. mdpi.com The development of catalytic methods, for example using catalytic amounts of copper instead of stoichiometric amounts, represents a significant improvement for large-scale applications. mdpi.com

Process Optimization: The optimization of reaction conditions, such as moving from cryogenic temperatures (-78°C) to more accessible temperatures (-50°C), can have a major impact on the energy costs and equipment requirements for industrial production. mdpi.com

Purification: Industrial feasibility is greatly enhanced by synthetic routes that yield products of high purity without the need for chromatographic purification. researchgate.net Procedures that allow for product isolation through simple precipitation or crystallization are highly desirable.

Flow Chemistry: The transition from batch processing to continuous flow reactors offers numerous advantages for scalability, including improved heat and mass transfer, enhanced safety, and greater consistency. mdpi.com While not all reactions are easily transferable from batch to flow, this approach is a promising solution for overcoming the scalability limitations of certain synthetic methods, such as photoredox reactions that require efficient light penetration. mdpi.com

Patented industrial processes often feature multi-step sequences that are highly optimized for yield and purity. For example, a process for a chiral 8-(3-aminopiperidin-1-yl)-xanthine derivative emphasizes high-yield steps and the selective precipitation of the desired enantiomer, which are hallmarks of a scalable and industrially viable process. google.com

Chemical Reactivity and Derivatization Strategies of 3 Amino 1 Piperazin 1 Yl Propan 1 One

Functional Group Transformations and Reactivity Analysis

The reactivity of 3-Amino-1-piperazin-1-yl-propan-1-one is characterized by the specific reactions of its amine and ketone components. These functional groups can undergo a variety of transformations, including oxidation, reduction, and nucleophilic substitution, which allows for extensive modification of the molecule's structure and properties.

Oxidation Reactions of Amine and Ketone Moieties

The primary amine and piperazine (B1678402) nitrogens, as well as the ketone group, are susceptible to oxidation, although their reactivity varies depending on the oxidizing agent and reaction conditions.

Amine Oxidation : The primary amino group can be oxidized to form nitroso or nitro derivatives. However, such reactions can be challenging to control and may lead to complex product mixtures. The secondary amine within the piperazine ring is also susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products under harsh conditions.

Ketone Oxidation : While ketones are generally resistant to oxidation compared to aldehydes, they can undergo oxidation under specific conditions, such as the Baeyer-Villiger oxidation, which would convert the ketone into an ester. This reaction, however, typically requires strong oxidizing agents like peroxy acids. More commonly, oxidation might occur at the α-carbon to the carbonyl group if appropriate reagents are used.

Reduction Reactions of Carbonyl Groups and Amine Centers

Reduction reactions offer a reliable method for modifying the structure of this compound, primarily targeting the carbonyl group.

Carbonyl Group Reduction : The ketone functionality can be readily reduced to a secondary alcohol, yielding 3-Amino-1-piperazin-1-yl-propan-1-ol. This transformation can be achieved with high selectivity using various reducing agents. researchgate.net The choice of reagent can influence the stereochemical outcome of the reaction, which is particularly important in the synthesis of chiral compounds. researchgate.net

Amine Center Reactivity : The amine centers are generally stable to most reducing conditions used for ketones. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the piperazine ring could potentially undergo cleavage, though this is not a typical or desired reaction.

| Reaction Type | Reagent | Product | Notes |

| Ketone Reduction | Sodium Borohydride (B1222165) (NaBH₄) | 3-Amino-1-piperazin-1-yl-propan-1-ol | A mild and selective reagent for reducing ketones to alcohols. |

| Ketone Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3-Amino-1-piperazin-1-yl-propan-1-ol | A powerful reducing agent, also effective for this transformation. |

| Stereoselective Reduction | (LiEt₃BH) or Li(t-BuO)₃AlH | anti- or syn-1,3-amino alcohols | These reagents can provide diastereoselectivity in the reduction of β-amino ketones. researchgate.net |

Nucleophilic Substitution Reactions of Amine Functionalities

Both the primary amine and the secondary amine of the piperazine ring are effective nucleophiles and can participate in a variety of substitution reactions. The relative reactivity of these two centers can often be controlled by adjusting reaction conditions or by using protecting groups.

Primary Amine Reactivity : The primary amine is typically more sterically accessible and can readily react with electrophiles such as alkyl halides or acyl chlorides.

Piperazine Amine Reactivity : The secondary amine in the piperazine ring is also a strong nucleophile. researchgate.net Its reactivity can be modulated by the substituent on the other nitrogen atom. In the case of this compound, the acyl group on the adjacent nitrogen slightly reduces the nucleophilicity of the secondary amine through electron withdrawal.

Strategies for Chemical Derivatization

The presence of multiple reactive sites on this compound allows for a wide range of derivatization strategies to elaborate its structure for various applications, such as in drug discovery.

Alkylation and Acylation of Nitrogen Centers

Alkylation and acylation reactions provide straightforward methods for adding substituents to the nitrogen atoms, thereby modifying the molecule's steric and electronic properties.

Alkylation : The primary and secondary amine groups can be alkylated using alkyl halides or through reductive amination. researchgate.net Controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging, especially at the primary amine. Selective mono-alkylation of the piperazine nitrogen is often achieved by using a large excess of piperazine or by employing protecting group strategies. sciencemadness.orgresearchgate.net

Acylation : As mentioned previously, acylation is a reliable method for derivatizing the amine centers. Selective acylation of the secondary amine in the presence of a primary amine can be achieved by temporarily protecting the primary amine as an imine. acs.org

| Reaction Type | Reagent | Reactive Site | Product |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Primary Amine / Piperazine Amine | N-acylated derivative |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Primary Amine / Piperazine Amine | N-alkylated derivative |

| Amide Formation | Carboxylic Acid + Coupling Agent | Primary Amine / Piperazine Amine | Amide derivative |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Primary Amine | Secondary or Tertiary Amine |

Design of Analogs with Modified Piperazine Substituents

The piperazine ring of this compound is a key structural feature that allows for extensive derivatization to explore structure-activity relationships (SAR) and develop analogs with tailored pharmacological profiles. nih.govresearchgate.net The two nitrogen atoms of the piperazine moiety provide sites for modification, enabling the introduction of a wide variety of substituents to modulate properties such as potency, selectivity, and pharmacokinetic parameters. nih.gov General strategies for modifying the piperazine ring primarily involve N-alkylation and N-arylation reactions. nih.gov

One common approach is the introduction of various aryl groups to the piperazine nitrogen. For instance, in the development of antifungal agents, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized. mdpi.com This was achieved by reacting the appropriate hydrazonoyl chlorides with N-substituted piperazines in the presence of a base like triethylamine (B128534). mdpi.com This highlights a versatile method for creating a library of analogs with diverse electronic and steric properties on the piperazine ring.

Reductive amination is another powerful technique for introducing alkyl substituents to the piperazine nitrogen. nih.gov This method involves the reaction of a piperazine derivative with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a new carbon-nitrogen bond. nih.gov This approach has been widely used in the synthesis of various piperazine-containing drugs. nih.gov

The design of these analogs is often guided by the desired therapeutic target. For example, in the pursuit of new antidepressant drugs, a series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives were synthesized to target both 5-HT1A serotonin (B10506) receptors and the serotonin transporter. nih.gov The nature of the substituent on the piperazine ring was found to be crucial for the dual activity of these compounds. nih.gov Similarly, N-substituted piperidine (B6355638) analogs have been designed as potential anti-Alzheimer's agents, demonstrating that modifications to the nitrogen heterocycle can significantly impact biological activity. ajchem-a.com

The following table summarizes examples of different substituents that have been incorporated onto the piperazine ring in various research contexts, illustrating the chemical diversity that can be achieved.

| Substituent Type | Example of Substituent | Synthetic Method | Potential Application |

| Aryl | 2-Methoxyphenyl | Nucleophilic Substitution | Antidepressant nih.gov |

| Aryl | 4-Fluorophenyl | Nucleophilic Substitution | Antifungal mdpi.com |

| Alkyl | Ethyl | Reductive Amination | Various nih.gov |

| Benzyl | Benzyl | Nucleophilic Substitution | Anti-Alzheimer's (piperidine analog) ajchem-a.com |

Stereochemical Considerations in Derivative Synthesis

The synthesis of derivatives of this compound can present stereochemical challenges, particularly when aiming to produce enantiomerically pure compounds. The presence of stereocenters in the molecule necessitates the use of asymmetric synthesis strategies to control the three-dimensional arrangement of atoms, which is often critical for pharmacological activity.

One effective method to achieve stereocontrol is through the use of chiral auxiliaries. A chiral auxiliary is a chiral compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, and is subsequently removed. wikipedia.org For the synthesis of derivatives related to this compound, (R)-3-(phthalimido)piperidine has been successfully employed as a chiral auxiliary. The phthalimido group serves as a protecting group for the amine and its chiral nature allows for the stereoselective formation of the desired product. Subsequent deprotection of the amine can yield the final compound with a high enantiomeric excess (>99% ee).

Another strategy involves starting from a chiral pool, which utilizes readily available enantiomerically pure starting materials. For example, the stereoselective synthesis of a chiral piperazine, (2S,6S)-2,4,6-tris(phenylmethyl)piperazine, was accomplished starting from S-phenylalanine. clockss.orgresearchgate.net Key steps in this synthesis included reductive amination and a highly diastereoselective alkylation to introduce substituents onto the piperazine ring with precise stereochemical control. clockss.orgresearchgate.net This approach demonstrates how the inherent chirality of a starting material can be transferred through a synthetic sequence to generate a complex chiral target.

Asymmetric hydrogenation is another valuable technique for establishing stereocenters. The use of chiral catalysts in the hydrogenation of prochiral substrates, such as β-amino ketones, can lead to the formation of one enantiomer in excess. This method has been applied in the synthesis of optically active 3-amino-1-propanol derivatives.

The table below outlines various stereoselective synthetic methods that can be applied to the synthesis of chiral derivatives of this compound and related structures.

| Stereoselective Method | Key Reagent/Concept | Outcome | Example Application |

| Chiral Auxiliary | (R)-3-(phthalimido)piperidine | High enantiomeric excess (>99% ee) | Stereoselective formation of a protected amine derivative |

| Chiral Pool Synthesis | S-phenylalanine | Diastereoselective alkylation | Synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine clockss.orgresearchgate.net |

| Asymmetric Hydrogenation | Chiral phosphine (B1218219) ligands with transition metals | Enantiomerically enriched alcohols | Synthesis of optically active 3-amino-1-propanol derivatives |

| Asymmetric Michael Addition | Chiral lithium amide | Creation of chiral β-amino esters | Synthesis of chiral β-amino esters |

Structural Characterization and Spectroscopic Analysis of 3 Amino 1 Piperazin 1 Yl Propan 1 One Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For a compound like 3-Amino-1-piperazin-1-yl-propan-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals. mdpi.com The presence of a piperazine (B1678402) ring introduces additional complexity due to conformational dynamics, such as ring inversion and restricted rotation around the amide C-N bond, which can lead to signal broadening or the appearance of multiple conformers at room temperature. nih.govbeilstein-journals.org

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aminopropyl chain and the piperazine ring. The methylene (B1212753) protons of the propyl chain (adjacent to the amine and carbonyl groups) would likely appear as complex multiplets, typically triplets if coupling is well-resolved. The eight protons on the piperazine ring are chemically non-equivalent. The four protons on the carbons adjacent to the amide nitrogen are expected to be deshielded and resonate at a lower field compared to the four protons adjacent to the secondary amine nitrogen. rsc.org Due to the restricted rotation of the amide bond, these signals may be broad or even split into two sets. nih.gov

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, seven distinct carbon signals are anticipated. The carbonyl carbon of the amide group is the most deshielded, appearing significantly downfield. The two methylene carbons of the propyl chain and the four methylene carbons of the piperazine ring would resonate in the aliphatic region of the spectrum. Similar to the proton spectrum, the piperazine carbons adjacent to the amide nitrogen will be at a lower field than those next to the amine nitrogen. rsc.orgresearchgate.net

Expected ¹H and ¹³C NMR Chemical Shift Assignments

| Position | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| C1 | Carbonyl (C=O) | - | ~170-175 | Most deshielded carbon. |

| C2 | Methylene (-CH₂-) | ~2.6-2.9 (t) | ~35-40 | Adjacent to carbonyl group. |

| C3 | Methylene (-CH₂-) | ~2.9-3.2 (t) | ~38-43 | Adjacent to primary amine. |

| C2', C6' | Piperazine Methylene (-CH₂-) | ~3.4-3.8 (m) | ~42-48 | Adjacent to amide nitrogen; may show broadening or splitting. nih.gov |

| C3', C5' | Piperazine Methylene (-CH₂-) | ~2.8-3.1 (m) | ~45-50 | Adjacent to secondary amine nitrogen. |

Note: The chemical shifts are estimated based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

While 1D NMR provides initial assignments, 2D NMR experiments are crucial for confirming the precise connectivity of atoms. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. mdpi.com For this compound, a COSY spectrum would show a correlation between the protons on C2 and C3 of the propyl chain. It would also show correlations between the geminal and vicinal protons within the piperazine ring, helping to trace the connectivity around the ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). rsc.org This allows for the definitive assignment of carbon signals based on the already-assigned proton signals. For instance, the proton signal at ~2.6-2.9 ppm would show a cross-peak with the carbon signal at ~35-40 ppm, confirming their direct bond as the C2-H2 unit.

A correlation from the C2 protons to the C1 carbonyl carbon, linking the propyl chain to the carbonyl group.

Correlations from the C2' and C6' piperazine protons to the C1 carbonyl carbon, confirming the attachment of the piperazine ring to the acyl group.

A correlation from the C3 protons to the C2 carbon.

Summary of Expected 2D NMR Correlations

| Experiment | Key Expected Correlations |

|---|---|

| COSY | H2 ↔ H3 H2' ↔ H3' (vicinal) H2'a ↔ H2'b (geminal) |

| HSQC | H2 ↔ C2 H3 ↔ C3 H2', H6' ↔ C2', C6' H3', H5' ↔ C3', H5' |

| HMBC | H2 → C1, C3 H3 → C2 H2', H6' → C1 |

Nitrogen-15 (¹⁵N) NMR spectroscopy, though less sensitive than ¹H or ¹³C NMR, is a powerful tool for directly probing the chemical environment of nitrogen atoms. rsc.org The molecule contains three distinct nitrogen atoms: a primary aliphatic amine (NH₂), a secondary aliphatic amine (piperazine NH), and a tertiary amide (piperazine N-C=O). Each of these nitrogens would produce a separate signal in the ¹⁵N NMR spectrum, with chemical shifts that are characteristic of their functional group type. science-and-fun.deacs.org The amide nitrogen is expected to be the most deshielded, appearing furthest downfield, while the aliphatic amines would appear at higher fields. rsc.org This technique provides direct evidence for the presence and electronic state of all three nitrogen centers in the molecule.

Expected ¹⁵N NMR Chemical Shift Ranges

| Nitrogen Type | Expected ¹⁵N Chemical Shift (ppm, rel. to CH₃NO₂) |

|---|---|

| Primary Aliphatic Amine (-NH₂) | 0 to 60 science-and-fun.de |

| Secondary Aliphatic Amine (-NH-) | 0 to 90 science-and-fun.de |

| Tertiary Amide (-N(C=O)-) | 95 to 140 science-and-fun.de |

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental formula of a synthesized compound.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is routinely used to assess the purity of a sample and confirm the presence of the target compound. researchgate.netnih.gov A sample of this compound would be injected into the LC system, and the components separated on a column. The eluent is then introduced into the mass spectrometer. A peak in the chromatogram corresponding to the retention time of the compound would be associated with a mass spectrum. For this molecule (C₇H₁₅N₃O, Molecular Weight: 157.21 g/mol ), electrospray ionization (ESI) in positive mode would typically show a prominent ion for the protonated molecule [M+H]⁺ at an m/z of approximately 158.2. scbt.com The purity can be estimated by the relative area of this peak in the total ion chromatogram.

While standard LC-MS confirms the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule. rsc.org For this compound, HRMS would be used to confirm its molecular formula as C₇H₁₅N₃O. The precise measurement distinguishes the target compound from other potential isomers or compounds with the same nominal mass but different elemental compositions.

Expected Mass Spectrometry Data

| Technique | Expected Ion [M+H]⁺ | Calculated Mass | Purpose |

|---|---|---|---|

| LC-MS | [C₇H₁₆N₃O]⁺ | 158.2 (Nominal) | Purity assessment and molecular weight confirmation. |

| HRMS | [C₇H₁₆N₃O]⁺ | 158.1288 | Unambiguous molecular formula confirmation. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique utilized to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. In ESI-MS, the analyte is ionized from a solution, typically yielding protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For this compound (C₇H₁₅N₃O), with a molecular weight of 157.21 g/mol , the positive ion ESI-MS spectrum is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 158.22. The presence of three nitrogen atoms (two in the piperazine ring and one in the primary amino group) makes the molecule basic and thus readily protonated.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a fingerprint of the molecule's structure. Studies on similar acylated piperazine derivatives reveal characteristic fragmentation pathways. nih.govpreprints.org For this compound, fragmentation is likely to occur at the weakest bonds, such as the amide C-N bond and bonds within the piperazine ring.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 158.22 | Protonated molecular ion |

| [C₅H₁₁N₂O]⁺ | 115.09 | Loss of aminomethyl radical (•CH₂NH₂) |

| [C₄H₉N₂]⁺ | 85.08 | Piperazine ring fragment after cleavage of the acyl group |

Note: The m/z values are predicted based on the chemical structure and typical fragmentation patterns of related compounds. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine, tertiary amide, and piperazine ring structure. Analysis of piperazine and its derivatives provides a basis for assigning these vibrational frequencies. niscpr.res.inresearchgate.netmdpi.com

N-H Stretching: The primary amino group (-NH₂) is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹. The secondary amine within the piperazine ring also contributes to N-H stretching in this region, though it may be less distinct.

C=O Stretching: The tertiary amide carbonyl group (C=O) will produce a strong, sharp absorption band. For N-acyl piperazines, this peak typically appears in the range of 1630-1670 cm⁻¹. researchgate.net

N-H Bending: The primary amine group also exhibits a characteristic bending (scissoring) vibration, which is expected to appear around 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds of the amide and the piperazine ring are expected in the fingerprint region, typically between 1000-1350 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3300 - 3500 | Primary Amine (-NH₂) | N-H Stretch |

| 2850 - 3000 | Alkane (C-H) | C-H Stretch |

| 1630 - 1670 | Tertiary Amide (-CONR₂) | C=O Stretch |

| 1590 - 1650 | Primary Amine (-NH₂) | N-H Bend |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Hydrogen bonds are expected to play a significant role in the crystal lattice of this compound. The primary amino group (-NH₂) and the secondary amine in the piperazine ring can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors. These interactions would create a complex three-dimensional network, influencing the compound's physical properties.

Table 3: Hypothetical Crystallographic Data Based on Similar Piperazine Derivatives

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for centrosymmetric molecules) |

| Conformation | Piperazine ring in a chair conformation |

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. It is widely employed for assessing the purity of pharmaceutical intermediates and active ingredients. Due to the polar and basic nature of this compound, specific HPLC methods are required for effective analysis. sielc.comhelixchrom.com

A common approach is reversed-phase HPLC using a C18 column. However, the basic nitrogen atoms can interact with residual silanol (B1196071) groups on the silica (B1680970) support, leading to poor peak shape (tailing). This can be mitigated by using a low-pH mobile phase with a buffer (e.g., phosphate (B84403) buffer) to protonate the amines or by using an end-capped column. Hydrophilic Interaction Chromatography (HILIC) is another suitable technique for polar compounds. researchgate.net Given that the compound lacks a strong chromophore, UV detection might be limited to lower wavelengths (around 205-215 nm), or alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) could be employed for better sensitivity. sielc.com

Table 4: Representative HPLC Method for Analysis of Piperazine Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD/MS |

This represents a typical starting method for similar compounds and would require optimization for this compound. jocpr.comnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily to monitor the progress of a chemical reaction by showing the disappearance of starting materials and the appearance of products. libretexts.org It is also used to identify compounds in a mixture and determine the purity of a substance.

For this compound, a polar stationary phase like silica gel (SiO₂) is appropriate. The mobile phase would typically consist of a mixture of a polar organic solvent (e.g., methanol (B129727), ethyl acetate) and a less polar solvent (e.g., dichloromethane, hexane). Due to the basic nature of the compound, adding a small amount of a base like triethylamine (B128534) or aqueous ammonia (B1221849) to the mobile phase is often necessary to prevent streaking or tailing of the spot on the plate. unodc.org Visualization of the spots can be achieved using UV light if the compound is UV-active, or by staining with a developing agent such as ninhydrin (B49086) (which reacts with the primary amine to produce a colored spot) or iodine vapor. unodc.org

Table 5: Representative TLC System for Piperazine Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Dichloromethane : Methanol : Aqueous Ammonia (e.g., 90:9:1) |

The ratio of solvents in the mobile phase would be adjusted to achieve an optimal retention factor (Rf) for the compound, typically between 0.3 and 0.7.

Computational Chemistry and Theoretical Investigations of 3 Amino 1 Piperazin 1 Yl Propan 1 One and Analogs

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are essential for elucidating the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 3-Amino-1-piperazin-1-yl-propan-1-one, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles of its ground state conformation. researchgate.net

The process involves finding the minimum energy structure on the potential energy surface. By systematically exploring different starting geometries, a comprehensive energy landscape can be mapped. This landscape reveals not only the global minimum (the most stable conformer) but also other local minima (other stable conformers) and the transition states that connect them. Understanding the energy differences between these conformers and the barriers to rotation around single bonds is crucial for predicting the molecule's dynamic behavior and its most likely shape in various environments.

Table 1: Example DFT-Calculated Geometric Parameters for a Molecule

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.35 Å |

| Bond Length | C-N (piperazine) | ~1.46 Å |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | C-C-N-C | Varies with conformation |

Note: The data in the table is illustrative of typical values and not specific experimental or calculated results for this compound.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals from a quantum calculation into localized bonds, lone pairs, and antibonding orbitals that align with Lewis structures. wisc.eduwisc.edu A key feature of NBO analysis is its ability to quantify charge delocalization through second-order perturbation theory. wisc.edu It evaluates the stabilization energy, E(2), associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO.

Table 2: Illustrative NBO Analysis - Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | σ* (C-N) | ~ 2.5 |

| LP (N) | σ* (C-C) | ~ 3.1 |

| σ (C-H) | σ* (C-N) | ~ 1.8 |

Note: This table provides a hypothetical example of the type of data generated from an NBO analysis to illustrate the concept of stabilization energies from charge delocalization.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color spectrum to represent the potential. Regions of negative electrostatic potential (typically colored red) are electron-rich and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

In an MEP map of this compound, the area around the carbonyl oxygen atom would be expected to show a strong negative potential (red), highlighting its role as a hydrogen bond acceptor. The hydrogen atoms of the primary amine (NH2) and the secondary amine within the piperazine (B1678402) ring (NH) would exhibit positive potential (blue), indicating their capacity as hydrogen bond donors. researchgate.net MEP maps are invaluable for predicting intermolecular interactions, reactivity sites, and how a molecule will interact with biological receptors. researchgate.netresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds based on the topology of the electron density, ρ(r). researchgate.net This analysis identifies critical points in the electron density, particularly bond critical points (BCPs) located along the path of maximum electron density between two bonded atoms.

The properties of the electron density at the BCP reveal the nature of the chemical bond. researchgate.net

Electron Density (ρ(r)) : Its magnitude correlates with the bond order.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds where charge is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where charge is depleted in the internuclear region. researchgate.net

For this compound, QTAIM could be used to precisely characterize the covalent nature of its C-C, C-N, C-H, and C=O bonds and investigate any potential intramolecular hydrogen bonding.

Table 3: Example QTAIM Parameters at Bond Critical Points (BCPs)

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Type |

| C-C | ~0.25 | -0.6 | Covalent |

| C=O | ~0.40 | -0.3 | Polar Covalent |

| N-H | ~0.33 | -1.2 | Polar Covalent |

Note: The data presented is representative of QTAIM analysis for organic molecules and serves as an illustration.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides deep electronic insights, molecular modeling and dynamics simulations are used to explore the conformational flexibility and behavior of molecules over time.

This compound is a flexible molecule with several rotatable single bonds. This flexibility means it can adopt a vast number of different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations.

This is often achieved using molecular mechanics, which employs force fields like OPLS-2005 (Optimized Potentials for Liquid Simulations) to calculate the potential energy of a molecule as a function of its atomic coordinates. Force fields are sets of empirical equations and parameters that describe bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). Because they are much less computationally demanding than quantum methods, force fields can be used to rapidly perform energy minimization on thousands of potential conformers to locate the most energetically favorable ones. This analysis is critical for understanding which shapes the molecule is most likely to adopt, which is a key determinant of its biological activity and physical properties.

Evaluation of Intramolecular and Intermolecular Interactions

Computational studies are crucial in understanding the complex network of intramolecular and intermolecular interactions that govern the behavior of this compound and its analogs. These investigations provide insights into the conformational preferences, stability, and potential binding affinities of these molecules.

Intramolecular Interactions: The piperazine ring in these compounds can adopt different conformations, such as chair and boat forms. nih.gov The thermodynamically favored chair conformation is often observed in the free ligand state. nih.gov However, the energy barrier between these conformations can be influenced by the nature and position of substituents, as well as by the formation of intramolecular hydrogen bonds. For instance, the presence of a propanoyl group can introduce steric interactions that influence the geometry of the piperazine ring. worldscientific.com Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), can be used to determine the relative energies of different conformers and to analyze the electrostatic potentials, which play a role in the stability of the ligand-receptor complex. worldscientific.com

The following table summarizes key computational parameters used in evaluating these interactions:

| Interaction Type | Computational Method | Key Parameters Investigated | Significance |

| Intramolecular | Density Functional Theory (DFT) | Conformational energies, electrostatic potentials, steric hindrance | Determines the preferred 3D structure and stability of the molecule. worldscientific.com |

| Intermolecular | Molecular Docking, Molecular Dynamics | Binding energy, hydrogen bond patterns, hydrophobic contacts | Predicts how the molecule will interact with biological targets. nih.govindexcopernicus.com |

| Solvent Effects | Implicit/Explicit Solvent Models | Solvation energy, changes in electronic structure | Assesses the influence of the surrounding environment on molecular properties. nih.gov |

Ligand-Protein Docking Studies for Elucidating Binding Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. fgcu.eduresearchgate.net This method is instrumental in understanding the binding mechanisms of this compound and its analogs with various protein targets. nih.gov

Docking simulations can predict how a ligand, such as a piperazine derivative, fits into the active site of a protein. researchgate.netnih.govbohrium.com These predictions are based on scoring functions that estimate the binding affinity by considering factors like shape complementarity and intermolecular interactions. acs.org For piperazine-containing compounds, the protonated form is often crucial for efficient binding to target receptors, and its presence is considered in docking studies. nih.gov The predicted binding mode reveals which amino acid residues in the active site are in close proximity to the ligand, suggesting potential interactions. nih.govnih.gov For example, studies on various piperazine derivatives have identified key interactions with residues in the binding pockets of targets like the sigma-1 receptor and various enzymes. nih.govnih.gov The orientation of the ligand within the active site can also explain the structure-activity relationships (SAR) observed for a series of analogs. nih.gov

Once a plausible binding mode is predicted, a detailed analysis of the non-covalent interactions that stabilize the ligand-protein complex is performed. nih.govnih.gov

Hydrogen Bonding: Hydrogen bonds are critical for the stability and specificity of protein-ligand interactions. researchgate.net The nitrogen atoms of the piperazine ring and the amide group in this compound are potential hydrogen bond donors and acceptors. indexcopernicus.com Docking studies can identify specific hydrogen bonding patterns between the ligand and amino acid residues such as aspartate, arginine, and threonine. indexcopernicus.comnih.gov The geometry and frequency of these bonds can be further analyzed using molecular dynamics simulations to assess their stability over time. nih.gov

The table below provides examples of predicted interactions from docking studies of piperazine analogs with protein targets.

| Protein Target | Interacting Residues | Type of Interaction | Reference |

| Sigma-1 Receptor | Glu172, Asp126 | Hydrogen Bonding, Electrostatic | nih.gov |

| Androgen Receptor | Gln711, Arg752 | Hydrogen Bonding, Hydrophobic | nih.gov |

| dCTP pyrophosphatase 1 | Asp76, Arg109, Trp47 | Hydrogen Bonding, π-π stacking | indexcopernicus.com |

| Carbonic Anhydrase IX | His94, Thr200 | Hydrogen Bonding, van der Waals | nih.gov |

Theoretical Studies on Tautomeric Equilibria in Piperazine-Containing Systems

Tautomerism, the interconversion of structural isomers through proton migration, can significantly impact the physicochemical and biological properties of a molecule. Theoretical studies are essential for understanding the tautomeric equilibria in systems containing the piperazine moiety. researchgate.net

Prototropic tautomerism involves the movement of a proton, often accompanied by a shift in double bonds. nih.govsiftdesk.org In piperazine-containing compounds, tautomerism can occur if substituents on the ring or side chains contain acidic protons and suitable acceptor sites. For example, if the side chain contains a keto-enol or amide-imidic acid functionality, different tautomeric forms can exist. frontiersin.org The relative stability of these tautomers is influenced by the electronic effects of the substituents. researchgate.netresearchgate.net Electron-donating or withdrawing groups on the side chain can alter the acidity of the migrating proton and the basicity of the acceptor atom, thereby shifting the equilibrium. researchgate.net Computational methods like DFT can be used to calculate the relative energies of the different tautomers and the energy barriers for their interconversion. researchgate.net

The tautomeric equilibrium is highly sensitive to environmental factors, particularly the solvent. nih.govresearchgate.net Computational models can assess the influence of the environment by using implicit or explicit solvent models. nih.gov

Solvent Polarity: The polarity of the solvent can have a profound effect on the relative stability of tautomers. nih.gov More polar tautomers are generally favored in more polar solvents. frontiersin.org Computational studies can simulate this by calculating the solvation energies of each tautomer in different solvents. nih.gov

Specific Solvent Interactions: Solvents capable of forming hydrogen bonds can selectively stabilize certain tautomers. technion.ac.il For example, a protic solvent can form hydrogen bonds with a keto tautomer, potentially making it more stable than the corresponding enol form. researchgate.net Molecular dynamics simulations can provide a detailed picture of these specific solvent-solute interactions. indexcopernicus.com The pH of the environment also plays a crucial role, as it determines the protonation state of the molecule, which can in turn influence the tautomeric equilibrium. nih.gov

The following table summarizes the key factors influencing tautomeric equilibria in piperazine-containing systems.

| Factor | Effect on Tautomeric Equilibrium | Computational Assessment Method |

| Substituent Effects | Alters the electronic properties and steric environment, favoring one tautomer over another. researchgate.net | DFT energy calculations of tautomers. |

| Solvent Polarity | Polar solvents tend to stabilize more polar tautomers. nih.gov | Solvation energy calculations using continuum solvent models. |

| Hydrogen Bonding | Solvents that can act as hydrogen bond donors or acceptors can selectively stabilize compatible tautomers. technion.ac.il | Explicit solvent molecular dynamics simulations. |

| pH | Affects the protonation state of the molecule, which can shift the tautomeric preference. nih.gov | pKa calculations and simulations at different protonation states. |

Application As a Chemical Building Block and Privileged Scaffold

Strategic Use in Constructing Complex Organic Architectures

3-Amino-1-piperazin-1-yl-propan-1-one is strategically employed as an intermediate in the synthesis of more elaborate organic molecules. The presence of multiple reactive sites—the primary amino group, the carbonyl group, and the secondary amine within the piperazine (B1678402) ring—allows for sequential and controlled chemical transformations. The primary amine can participate in nucleophilic substitution or addition reactions, while the ketone can be reduced to an alcohol or be a site for condensation reactions.

The chemical reactivity of piperazine-based synthons facilitates their straightforward insertion into larger molecular frameworks. nih.gov This ease of handling and reactivity makes piperazine and its derivatives, including this compound, fundamental components in the construction of diverse molecular libraries aimed at discovering new therapeutic agents. nih.govnbinno.com Synthetic strategies often involve N-alkylation or N-acylation at the piperazine nitrogen to connect different pharmacophoric groups, thereby creating complex and functionally diverse architectures. nih.gov

Scaffold-Based Design in Drug Discovery Research

The concept of scaffold-based design is central to modern drug discovery, and the piperazine ring is a prime example of a scaffold that is both versatile and effective. nih.govnih.gov It acts as a central framework upon which various functional groups can be appended to optimize interactions with biological targets. nih.gov

The piperazine scaffold is a key structural component in the rational design of numerous kinase inhibitors and receptor antagonists. nih.govfrontiersin.org Its ability to present substituents in specific spatial orientations allows for fine-tuning of binding affinity and selectivity for a given target. mdpi.com

Kinase Inhibitors: Many approved kinase inhibitors feature a piperazine ring, which often serves to connect different parts of the molecule or to improve solubility and pharmacokinetic properties. nih.gov In the design of novel c-Jun N-terminal kinase (JNK) inhibitors, for example, optimization of a piperazine amide high-throughput screening hit led to the discovery of potent compounds. nih.gov Similarly, a hybridization strategy combining benzofuran (B130515) and piperazine building blocks was used to design novel CDK2 type II inhibitors with potent activity. nih.gov The piperazine moiety is implicated in the inhibition of a wide range of kinases, including:

Anaplastic lymphoma kinase (ALK) nih.gov

BCR-Abl nih.gov

RET kinase nih.gov

Epidermal growth factor receptor (EGFR) nih.gov

Vascular endothelial growth factor receptor 2 (VEGFR-2) nih.gov

Cyclin-Dependent Kinases (CDKs) nih.gov

Receptor Antagonists: Piperazine derivatives have been extensively developed as antagonists for various neurotransmitter and other cell surface receptors. ijrrjournal.com They are integral to compounds targeting histamine (B1213489) H3, sigma-1, adenosine (B11128) A2A, and serotonin (B10506) 5-HT7 receptors. acs.orgacs.orgnih.gov For instance, studies have shown that replacing a piperidine (B6355638) ring with a piperazine can significantly alter receptor binding affinity, highlighting its role in achieving target selectivity. acs.orgnih.gov The table below summarizes the activity of selected piperazine-containing compounds as receptor antagonists.

| Compound Class | Target Receptor(s) | Observed Activity |

| Piperazine/Piperidine Derivatives | Histamine H3, Sigma-1 | High-affinity antagonism, promising antinociceptive properties. acs.orgnih.gov |

| Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines | Adenosine A2A | High potency and selectivity as antagonists, with potential for treating Parkinson's disease. acs.org |

| Naphthyl Sulfonamide Derivatives | Serotonin 5-HT7 | Potent antagonism with IC50 values in the nanomolar range. nih.gov |

This table is based on data from cited research articles.

The piperazine ring is considered a privileged scaffold in medicinal chemistry because its structure is frequently found in drugs across various therapeutic areas. nih.govresearchgate.netrsc.org This prevalence is attributed to its unique combination of properties:

Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, which often improves aqueous solubility and allows for the formation of hydrogen bonds with biological targets. mdpi.com

Synthetic Accessibility: The chemical reactivity of the piperazine nitrogens makes it a convenient building block for linking different molecular fragments. nih.govnih.gov

Structural Versatility: The piperazine ring can adopt a stable chair conformation, providing a rigid scaffold to orient substituents in a defined three-dimensional space, which is crucial for specific receptor interactions. nih.gov

Due to these characteristics, the piperazine scaffold is a cornerstone in the development of drugs for a wide range of conditions, including cancer, infections, and central nervous system disorders. researchgate.netrsc.orgnih.govresearchgate.net

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse molecules for high-throughput screening. lookchem.comresearchgate.net The piperazine scaffold is exceptionally well-suited for this approach due to its bifunctional nature, allowing for the introduction of two independent points of diversity. 5z.com

Both solid-phase and solution-phase synthesis methods have been developed to create extensive libraries of piperazine derivatives. nih.govnih.govacs.org In solid-phase synthesis, a piperazine core can be attached to a resin, and various building blocks (such as carboxylic acids, acid chlorides, and sulfonyl chlorides) can be sequentially added to the free nitrogen atoms. 5z.comacs.org This method facilitates parallel processing and purification. acs.org Solution-phase combinatorial synthesis offers an alternative that can be faster and more adaptable to a wider range of chemical reactions. lookchem.comnih.gov These approaches have enabled the creation of libraries containing thousands of unique piperazine-based compounds, significantly accelerating the process of lead discovery and optimization. 5z.com

Development of Specific Compound Classes Utilizing the Propan-1-one Scaffold

The 3-amino-1-(piperazin-1-yl)propan-1-one structure, and more broadly the arylpiperazinyl-propyl moiety, serves as a key precursor for synthesizing compounds with specific therapeutic activities, particularly those targeting the central nervous system.

Research has demonstrated that modifying the this compound scaffold can lead to compounds with significant antiseizure (anticonvulsant) and antinociceptive (pain-relieving) properties. mdpi.comnih.govnih.gov Many of these compounds are hybrid molecules, combining the piperazine fragment with other known pharmacophores, such as the pyrrolidine-2,5-dione core found in the antiepileptic drug ethosuximide. nih.gov

Antiseizure Agents: Several studies have reported the synthesis of piperazine derivatives with potent anticonvulsant activity in various animal models, including the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.comnih.govnih.gov For example, a series of 3-(2-chlorophenyl)-1-{2-[4-(aryl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-diones showed promising activity, with some compounds exhibiting a more favorable efficacy and safety profile than the established drug valproic acid. mdpi.com

Antinociceptive Agents: The piperazine scaffold is also integral to the development of novel analgesics. thieme-connect.com Derivatives of [(3-chlorophenyl)piperazinylpropyl]pyridazinone have shown potent antinociceptive effects in the mouse hot-plate test, with efficacy comparable to morphine. nih.gov Furthermore, piperazine derivatives have been investigated for their ability to alleviate tonic and neuropathic pain. mdpi.commdpi.com Studies on histamine H3 and sigma-1 receptor antagonists containing a piperazine moiety have also revealed promising antinociceptive activity in vivo. acs.orgnih.gov

The table below highlights research findings on piperazine derivatives with these activities.

| Compound Series | Therapeutic Activity | Key Findings |

| 1,4-disubstituted piperazines | Anticonvulsant | Displayed anti-MES activity with a protective index higher than valproate in animal models. nih.gov |

| 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamides with a piperazine moiety | Anticonvulsant/Antinociceptive | Showed potent anticonvulsant activity in MES and 6 Hz tests. Also demonstrated analgesic effects in the formalin model of tonic pain. mdpi.com |

| Hybrid molecules of 3-methyl-pyrrolidine-2,5-diones and piperazine | Anticonvulsant/Antinociceptive | Exhibited a broad spectrum of activity across preclinical seizure models (MES, scPTZ, 6Hz). Some compounds also showed significant antinociceptive effects in the formalin test. nih.gov |

| Hybrid compounds with pyrrolidine-2,5-dione and thiophene (B33073) rings linked via piperazine | Anticonvulsant/Antinociceptive | Active in MES and 6 Hz seizure models. Selected compounds also showed antinociceptive activity. nih.gov |